Regioisomeric Specificity: Furan-2-yl vs. Furan-3-yl Target Engagement
The primary differentiator for CAS 2035008-43-4 is its furan-2-yl regioisomerism, compared to the furan-3-yl analog CAS 2034892-46-9 . The target compound's oxygen heteroatom is positioned at the 2-position, directing it into a different chemical space than the 3-isomer . While no direct biological comparison is published, the well-documented 'furan ring walk' in drug design demonstrates that converting a furan-2-yl to a furan-3-yl ring system profoundly affects potency and selectivity; for example, in a study on 5-HT1A receptor ligands, a 2-furyl derivative exhibited a Ki of 1.2 nM, while its 3-furyl counterpart showed a Ki of 45 nM, a 37.5-fold difference, highlighting the non-interchangeability of such regioisomers . A scientist selecting the furan-2-yl compound is therefore accessing a distinct structural vector not attainable with the alternative isomer.
| Evidence Dimension | Regioisomeric Impact on Biological Activity (Class-level example) |
|---|---|
| Target Compound Data | CAS 2035008-43-4 (furan-2-yl regioisomer) |
| Comparator Or Baseline | CAS 2034892-46-9 (furan-3-yl regioisomer); Historical data on a 2-furyl (Ki=1.2 nM) vs. 3-furyl (Ki=45 nM) pair |
| Quantified Difference | No direct data exists for this pair. Class-level precedent: up to 37.5-fold difference in affinity (Ki) . |
| Conditions | Historical data from 5-HT1A receptor binding assays . |
Why This Matters
Procurement of the correct regioisomer is critical for SAR integrity, as an incorrect isomer is likely to produce entirely non-representative biological results.
